For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of N-Allylbenzothiazolium Bromide from Benzothiazole
This technical guide provides a comprehensive overview of the synthesis of N-Allylbenzothiazolium Bromide, a quaternary ammonium salt derived from the core heterocyclic compound, benzothiazole. The N-alkylation of benzothiazoles is a critical synthetic strategy for modulating their physicochemical and biological properties, making these derivatives valuable intermediates in organic synthesis and scaffolds for pharmacologically active molecules.[1][2] This document details the underlying reaction mechanism, experimental protocols, and key characterization data.
Synthesis Overview and Reaction Mechanism
The synthesis of N-Allylbenzothiazolium Bromide is achieved through the direct N-alkylation of benzothiazole with allyl bromide. This reaction is a classic example of a quaternization reaction, a type of nucleophilic substitution (SN2).
The mechanism involves the nucleophilic attack by the lone pair of electrons on the endocyclic nitrogen atom of the benzothiazole ring on the electrophilic methylene carbon of allyl bromide. The bromide ion is displaced as a leaving group, resulting in the formation of the positively charged N-Allylbenzothiazolium cation and the bromide counter-ion. The electron density on the nitrogen atom is a key factor; strong electron-withdrawing groups on the benzothiazole ring can decrease its nucleophilicity, thereby impeding the reaction.[3]
Experimental Protocols
While various methods can be employed for the N-alkylation of benzothiazoles, a common approach involves heating the reactants in a suitable polar aprotic solvent. The following protocol is a representative procedure synthesized from established methods for N-alkylation of benzothiazole derivatives.[3]
Protocol 1: Conventional Heating
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Reactants:
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Benzothiazole (1.0 equivalent)
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Allyl Bromide (1.2 - 5.0 equivalents)
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Solvent: Acetonitrile (CH₃CN)
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzothiazole in acetonitrile.
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Add an excess of allyl bromide (a larger excess may be required to drive the reaction to completion).[3]
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Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) or at a higher temperature (e.g., 95°C) in a sealed vessel.[3]
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Maintain heating for a period ranging from several hours to multiple days (e.g., 3 to 5 days), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
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Upon completion, cool the reaction mixture to room temperature. The product, being a salt, may precipitate out of the solvent.
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If precipitation occurs, collect the solid product by filtration. Wash the solid with cold acetonitrile or diethyl ether to remove unreacted starting materials.
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If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
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Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/ether).
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Dry the purified product under vacuum to yield N-Allylbenzothiazolium Bromide as a solid.
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Alternative Methodologies:
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Phase-Transfer Catalysis (PTC): For substrates where deprotonation is required or to enhance reaction rates at lower temperatures, a phase-transfer catalyst like Tetraheptylammonium Bromide (THAB) can be used. This method facilitates the reaction between the benzothiazole anion (formed with a base like K₂CO₃) and the alkyl halide in a biphasic system.[1]
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Microwave-Assisted Synthesis: To significantly reduce reaction times, microwave irradiation can be employed. Reactions that take days under conventional heating can often be completed in minutes.[4][5]
Quantitative Data and Characterization
The synthesized N-Allylbenzothiazolium Bromide is a solid at room temperature. Proper characterization is essential to confirm its identity and purity.
Table 1: Physicochemical Properties of N-Allylbenzothiazolium Bromide
| Property | Value | Reference |
|---|---|---|
| CAS Number | 16407-55-9 | [2] |
| Molecular Formula | C₁₀H₁₀BrNS | [2] |
| Molecular Weight | 256.16 g/mol | [2] |
| Melting Point | 150 °C |[2] |
Table 2: Reaction Data for Related N-Allylbenzothiazolium Salts
| Compound | Yield | Melting Point (°C) | Analytical Data | Reference |
|---|
| 5-Acetylamino-3-allyl-2-methylbenzothiazol-3-ium bromide | 60% | 194-195 | ¹H NMR, ¹³C NMR, Elemental Analysis |[6] |
Note: The yield for the direct synthesis of the parent N-Allylbenzothiazolium Bromide is not specified in the provided literature but is expected to be moderate to good depending on the reaction conditions and purification efficiency.
Applications and Significance
The quaternization of the benzothiazole nitrogen atom is a significant structural modification. It transforms the neutral, aromatic benzothiazole into a cationic salt, which drastically alters its properties and potential applications.
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Increased Polarity and Solubility: The ionic nature of the product increases its polarity and solubility in polar solvents, which can be crucial for biological applications.
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Antimicrobial Activity: Benzothiazolium salts are known to possess antimicrobial properties, making them candidates for drug development.[2]
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Organic Synthesis Intermediates: The allyl group introduces a reactive site (the double bond) that can be further functionalized, making N-Allylbenzothiazolium Bromide a useful intermediate for more complex molecules.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. N-ALLYLBENZOTHIAZOLIUM BROMIDE CAS#: 16407-55-9 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.org [mdpi.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
